Methyl 3-fluoro-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate
Description
Methyl 3-fluoro-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzoate is a fluorinated benzoate ester featuring a 1,4-dioxa-8-azaspiro[4.5]decane moiety. The spirocyclic system comprises an oxygenated six-membered ring fused to a five-membered nitrogen-containing ring, creating a rigid bicyclic structure. Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP-3 for refinement and visualization .
Properties
Molecular Formula |
C15H18FNO4 |
|---|---|
Molecular Weight |
295.31 g/mol |
IUPAC Name |
methyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-5-fluorobenzoate |
InChI |
InChI=1S/C15H18FNO4/c1-19-14(18)11-8-12(16)10-13(9-11)17-4-2-15(3-5-17)20-6-7-21-15/h8-10H,2-7H2,1H3 |
InChI Key |
AGHACKFXYSHKNN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)F)N2CCC3(CC2)OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluoro-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate typically involves multiple steps. One common approach starts with the preparation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, which can be synthesized from 2-piperazinone and [4,5’-bithiazole]-2-carbonyl chloride . This intermediate is then reacted with 3-fluoro-5-hydroxybenzoic acid under esterification conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-fluoro-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Methyl 3-fluoro-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Spirocyclic Systems
Key Observations
- Substituent Effects: Fluorine: Present in all listed compounds, fluorine modulates electronic properties (e.g., enhancing dipole moments) and bioavailability. In Methyl 3-fluoro-5-...benzoate, the fluorine atom may reduce metabolic degradation . Ester vs. Aldehyde/Methoxy: The benzoate ester in the target compound increases polarity compared to the methoxy group in but offers better stability than the aldehyde in .
Spirocyclic Core Differences :
Synthetic Considerations :
Pharmacological and Material Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
